3-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

LogP Lipophilicity Regioisomerism

3-(3,4-Dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic small-molecule tetrazole-substituted aryl amide derivative (C18H19N5O3, MW 353.38 g/mol). The compound integrates three pharmacophoric features on a propanamide linker: a 3,4-dimethoxyphenyl moiety, a central amide bond, and a 3-(1H-tetrazol-1-yl)phenyl group.

Molecular Formula C18H19N5O3
Molecular Weight 353.4 g/mol
Cat. No. B12183652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide
Molecular FormulaC18H19N5O3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3C=NN=N3)OC
InChIInChI=1S/C18H19N5O3/c1-25-16-8-6-13(10-17(16)26-2)7-9-18(24)20-14-4-3-5-15(11-14)23-12-19-21-22-23/h3-6,8,10-12H,7,9H2,1-2H3,(H,20,24)
InChIKeyDTIRWEVVPBGTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide: Structural Identity and Pharmacophore Context


3-(3,4-Dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic small-molecule tetrazole-substituted aryl amide derivative (C18H19N5O3, MW 353.38 g/mol) . The compound integrates three pharmacophoric features on a propanamide linker: a 3,4-dimethoxyphenyl moiety, a central amide bond, and a 3-(1H-tetrazol-1-yl)phenyl group. The tetrazole ring in the meta-position of the aniline ring serves as a recognized carboxylic acid bioisostere (pKa ~4.9), enabling deprotonation at physiological pH and engagement of H-bond networks in enzyme active sites [1]. This scaffold motif is documented in Roche patents covering tetrazole-substituted aryl amides as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) and as P2X3/P2X2/3 purinergic receptor antagonists [2][3].

Why Close Analogs of 3-(3,4-Dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide Cannot Be Interchanged Without Quantitative Justification


Compounds sharing the tetrazole-aryl-propanamide scaffold are not functionally interchangeable. The regioisomeric position of the tetrazole substituent on the central phenyl ring (3- or meta- vs. 4- or para-) dictates the spatial orientation of the tetrazole N-4 H-bond acceptor, directly affecting whether it can productively engage a target residue such as Asn768 in xanthine oxidase or homologous sub-pocket residues in other enzyme families [1]. Furthermore, the 3,4-dimethoxy substitution pattern on the phenylpropanamide moiety contributes both steric and electronic modulation that is absent in mono-methoxy or unsubstituted phenyl analogs . Even within the same regioisomeric series, substituting the parent tetrazole with a 5-methyltetrazole eliminates the acidic N–H proton (pKa shift) and alters the H-bond donor/acceptor profile . These structural variations translate into measurable differences in lipophilicity (ΔLogP ≥ 0.8), H-bond acceptor count (ΔHBA ≥ 2), and molecular weight (ΔMW ≥ 62 g/mol) — all of which influence solubility, permeability, and target engagement. Generic interchange without quantifiable justification therefore risks selecting a compound with divergent ADME properties or inadequate target potency.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide vs. Closest Analogs


Regioisomeric LogP Differentiation: 3-Tetrazol-1-yl vs. 4-Tetrazol-1-yl Phenyl Substitution

The target compound, bearing the tetrazole at the 3-position (meta) of the central aniline ring, exhibits a computed partition coefficient (LogP) of approximately 1.38 . Its direct regioisomer, 3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide — identical in molecular formula and molecular weight — has a computed LogP of 2.17 . This represents a LogP difference of approximately 0.8 log units, meaning the 4-tetrazol regioisomer is roughly 6-fold more lipophilic, which can substantially alter membrane permeability, plasma protein binding, and tissue distribution.

LogP Lipophilicity Regioisomerism ADME Prediction

Scaffold-Level Potency Differentiation: 3'-Tetrazol-1-yl Fragment Enables 10-Fold Xanthine Oxidase Inhibition Improvement

Although direct IC50 data for the target compound are not publicly available, the 3-(1H-tetrazol-1-yl)phenyl substructure has been quantitatively validated as a potency-enabling fragment. Zhang et al. (2019) demonstrated that introducing the 3'-tetrazol-1-yl moiety onto a phenylisonicotinamide scaffold improved xanthine oxidase (XO) inhibitory potency from IC50 = 0.312 μM (compound 1, cyano-substituted control) to IC50 = 0.031 μM (compound 2s), a 10-fold gain [1]. X-ray crystallography and molecular dynamics simulations confirmed the N-4 atom of the tetrazole accepts an H-bond from the Asn768 side chain [1]. This provides class-level evidence that the 3-(1H-tetrazol-1-yl)phenyl motif is a privileged H-bond acceptor fragment for engaging enzyme sub-pocket residues, a feature not replicated by the 4-tetrazol-1-yl or 5-methyltetrazol-1-yl analogs that present the tetrazole in different spatial orientations or with altered electronics.

Xanthine Oxidase Structure-Based Drug Design H-Bond Acceptor Potency Optimization

H-Bond Acceptor Differentiation: 3,4-Dimethoxyphenyl Scaffold (7 HBA) vs. 4-Methoxyphenyl Analog (5 HBA)

The target compound contains seven hydrogen bond acceptors (HBA): the two methoxy oxygens on the dimethoxyphenyl ring, the amide carbonyl oxygen, and the four tetrazole nitrogen atoms . In contrast, the closest mono-methoxy analog, 3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide, contains only five HBA — losing two oxygen acceptors from the second methoxy group — with a molecular formula of C17H17N5O2 and molecular weight of 323.35 g/mol . The additional HBA capacity of the target compound provides greater potential for forming key polar interactions with target protein residues, a critical factor in structure-based drug design.

Hydrogen Bond Acceptor 3,4-Dimethoxy Structure-Activity Relationship Ligand Efficiency

Molecular Weight and Lipophilicity Differentiation vs. 5-Methyltetrazol Analog

The target compound (MW = 353.38 g/mol, LogP ≈ 1.38) is significantly smaller and less lipophilic than its 5-methyltetrazol-1-yl analog, 3-(3,4-dimethoxyphenyl)-N-[3-(5-methyltetrazol-1-yl)phenyl]propanamide (DMTPA, MW = 415.47 g/mol, C22H25N5O3) . The 5-methyl substitution on the tetrazole ring eliminates the acidic tetrazole N–H proton, transforming the tetrazole from a potential H-bond donor into a purely H-bond accepting moiety, while also adding substantial bulk (ΔMW = +62.09 g/mol; +4 additional carbon atoms). This molecular weight increase pushes the 5-methyl analog closer to the upper limits of drug-like chemical space (Rule of Five: MW > 400 begins to penalize oral bioavailability probability).

Molecular Weight Lipophilicity 5-Methyltetrazole Drug-Likeness

Tetrazole pKa and Ionization State: Carboxylic Acid Bioisostere Differentiation

The 1H-tetrazole ring in the target compound functions as a carboxylic acid bioisostere. The tetrazole pKa of ~4.5–4.9 [1] means the tetrazole is predominantly deprotonated (anionic) at physiological pH 7.4, mimicking the ionization state of a carboxylate group (pKa ~4.2–4.5) [1]. This is a critical differentiation from analogs where the tetrazole N–H is absent (e.g., 5-methyltetrazol-1-yl, which lacks an acidic proton) or from the 4-tetrazol-1-yl regioisomer where the tetrazole's spatial orientation alters the vector of the anionic charge presentation. The bioisosteric relationship between tetrazole and carboxylic acid is well-established and forms the pharmacophoric basis of numerous marketed drugs including losartan and candesartan [2].

Bioisostere Tetrazole pKa Physiological pH Ionization State

Recommended Research and Procurement Application Scenarios for 3-(3,4-Dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide


Structure-Based Lead Optimization Requiring a Meta-Positioned Tetrazole H-Bond Acceptor

For research programs employing structure-based drug design (SBDD) where an X-ray co-crystal structure or homology model reveals a hydrogen bond donor residue (e.g., Asn, Gln, Ser, Tyr side chain) positioned to accept an H-bond from a ligand's meta-substituted aromatic ring, this compound serves as a validated scaffold. As demonstrated by Zhang et al. (2019), the 3'-(1H-tetrazol-1-yl) fragment can engage Asn768 via its N-4 atom and deliver a 10-fold potency improvement over non-tetrazole controls [1]. The 4-tetrazol regioisomer would orient the H-bond acceptor in a different vector and should not be substituted without explicit computational docking validation.

Carboxylic Acid Bioisostere Replacement in Enzyme Inhibitor Programs

In inhibitor programs where a carboxylic acid pharmacophore engages a basic residue (Arg, Lys) or metal-coordinating site but suffers from poor membrane permeability or rapid Phase II glucuronidation, the 1H-tetrazole of this compound offers a metabolically more stable bioisostere [1]. The tetrazole pKa of ~4.5–4.9 ensures deprotonation at physiological pH while the charge delocalization over four nitrogen atoms can enhance passive membrane permeation relative to a carboxylate. The acidic N–H proton additionally serves as a hydrogen bond donor — a feature lost in 5-substituted tetrazole analogs (e.g., 5-methyltetrazol-1-yl) .

α7 nAChR or P2X3/P2X2/3 Antagonist Tool Compound Development

The compound's scaffold falls within the claimed chemical space of Roche patents (WO2009043780A1 and US7981914B2) covering tetrazole-substituted aryl amides as α7 nAChR positive allosteric modulators and P2X3/P2X2/3 antagonists [1]. Researchers exploring these targets should evaluate this compound as a potential tool molecule or starting point for medicinal chemistry. The lower molecular weight (353.38 g/mol) and favorable LogP (~1.38) relative to the 5-methyltetrazol analog (415.47 g/mol) make it a preferable choice for hit-to-lead campaigns where maintaining drug-like property space is a priority.

Regioisomeric Selectivity Profiling in SAR Studies

When establishing a structure-activity relationship (SAR) for a tetrazole-containing aryl amide series, systematic comparison of the 3-tetrazol-1-yl and 4-tetrazol-1-yl regioisomers is essential. The measured LogP difference (~0.8 log units) between the two regioisomers [1] translates into differential solubility and permeability that can confound biological assay interpretation if the compounds are used interchangeably. Researchers should procure both regioisomers and characterize them in parallel in relevant biochemical and cellular assays to deconvolute target engagement from ADME-driven effects. The target compound's lower lipophilicity may confer superior aqueous solubility, simplifying in vitro assay preparation.

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